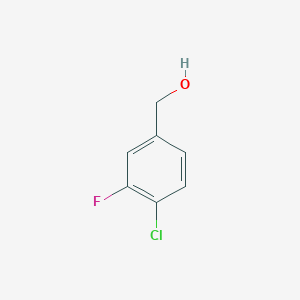

4-Chloro-3-fluorobenzyl alcohol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAFLVNESBTMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378592 | |

| Record name | 4-Chloro-3-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-10-8 | |

| Record name | 4-Chloro-3-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202925-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Fluorobenzyl Alcohol and Its Derivatives

Strategic Development of Preparation Routes from Substituted Benzonitriles and Carboxylic Acid Derivatives

The strategic synthesis of 4-chloro-3-fluorobenzyl alcohol often begins with precursors like halogenated benzonitriles or carboxylic acids. These starting materials offer versatile handles for functional group transformations leading to the desired benzyl (B1604629) alcohol.

A primary route to this compound involves the reduction of the corresponding nitrile or carboxylic acid derivative. The choice of reducing agent and pathway is critical to ensure the selective transformation of the target functional group without affecting the halogen substituents on the aromatic ring.

One established method involves a two-step process starting from a fluorine-containing benzonitrile (B105546) derivative. google.com The nitrile is first reduced to a benzylamine (B48309) derivative, which is then converted to the benzyl alcohol by replacing the amino group with a hydroxyl group. google.com A more direct, albeit potentially lower-yielding, approach is the Stephen reaction, where nitriles are reduced with stannous chloride and hydrochloric acid to form an imine, which is then hydrolyzed to an aldehyde that can be subsequently reduced to the alcohol. weebly.combyjus.com

Alternatively, syntheses can start from carboxylic acid derivatives. Carboxylic acids are generally difficult to reduce directly but can be activated to facilitate the transformation. A common laboratory method involves reduction with strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄), which readily converts the carboxylic acid to a primary alcohol. libretexts.org For greater selectivity, especially in the presence of other reducible functional groups like amides, a two-step procedure is preferred. This involves converting the carboxylic acid into a more reactive intermediate, such as a mixed anhydride (B1165640) using isobutyl chloroformate, which is then selectively reduced by a milder agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This method has been shown to be rapid and high-yielding. nih.govprepchem.com

The following table summarizes key reductive methods:

Table 1: Comparison of Reductive Synthetic Routes

| Starting Material | Key Reagents | Intermediate | Product | Key Features |

|---|---|---|---|---|

| 4-Chloro-3-fluorobenzonitrile | 1. Reduction (e.g., LiAlH₄) 2. Diazotization/Hydrolysis | 4-Chloro-3-fluorobenzylamine | This compound | Two-step, versatile intermediate google.com |

| 4-Chloro-3-fluorobenzoic acid | LiAlH₄ | Aldehyde (transient) | This compound | Direct, powerful reduction libretexts.org |

| 4-Chloro-3-fluorobenzoic acid | 1. Isobutyl chloroformate 2. NaBH₄ | Mixed Anhydride | This compound | High chemoselectivity, mild conditions nih.govprepchem.com |

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its derivatives can be designed using either convergent or divergent strategies to build molecular complexity.

A divergent synthesis strategy begins with a common intermediate, such as 4-chloro-3-fluorobenzonitrile, which can be transformed into a variety of products. For instance, the nitrile can be reduced to 4-chloro-3-fluorobenzylamine or hydrolyzed and reduced to this compound. google.com These two derivatives can then serve as starting points for separate synthetic pathways, leading to a diverse library of compounds, such as amides, esters, or further substituted analogues.

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for bond formation and functional group manipulation. Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound and its analogues.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high activity and selectivity under mild reaction conditions. In the synthesis of precursors to this compound, phase-transfer catalysts like quaternary ammonium (B1175870) salts are used to facilitate nucleophilic substitution reactions, such as the introduction of a fluorine atom onto the aromatic ring (a Halex reaction). google.com

For functional group interconversions, transition metal complexes are widely used. Palladium-catalyzed reactions, for example, can induce novel transformations. An "ester dance" reaction has been reported where a carboxylate group migrates to an adjacent position on the aromatic ring under palladium catalysis, providing a route to a regioisomeric ester derivative that might otherwise be difficult to access. nih.gov In another approach, the synthesis of a related fluorobenzyl alcohol was achieved through the air oxidation of m-fluorotoluene using a homogeneous catalyst system comprising cobalt and copper metal complexes, which converts the methyl group into an alcohol and aldehyde. chemicalbook.com

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are advantageous due to their ease of separation and recyclability. A classic application in this context is the Rosenmund reduction, where a substituted benzoyl chloride is selectively reduced to a benzaldehyde (B42025) using hydrogen gas over a palladium-on-barium-sulfate (Pd/BaSO₄) catalyst. byjus.com The resulting aldehyde can then be easily reduced to the target benzyl alcohol.

Other common heterogeneous catalytic reductions include the hydrogenation of benzonitriles using catalysts like Raney Nickel or palladium on carbon (Pd/C) to yield benzylamines, which are precursors to the final alcohol. google.com These solid-supported catalysts are crucial in large-scale industrial processes due to their robustness and cost-effectiveness.

Table 2: Catalytic Systems in Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Starting Material | Product/Intermediate |

|---|---|---|---|---|

| Homogeneous | Quaternary Ammonium Salt | C-F Bond Formation | Dichlorobenzonitrile | Chlorofluorobenzonitrile google.com |

| Homogeneous | Palladium(II) Acetate | Ester Rearrangement | Aromatic Ester | Isomeric Aromatic Ester nih.gov |

| Homogeneous | Co/Cu Complexes | Oxidation | Substituted Toluene | Benzyl Alcohol/Benzaldehyde chemicalbook.com |

| Heterogeneous | Pd/BaSO₄ | Selective Reduction | Acyl Chloride | Aldehyde byjus.com |

| Heterogeneous | Raney Ni or Pd/C | Reduction | Benzonitrile | Benzylamine google.com |

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of reaction parameters. Key variables include temperature, pressure, solvent, catalyst loading, and reaction time.

For instance, in the synthesis of a fluorobenzyl alcohol via catalytic oxidation, precise control over the reaction conditions in a continuous flow reactor was demonstrated to be critical. chemicalbook.com The study reported optimal parameters for temperature (186 °C), pressure (1.8 MPa), catalyst concentration (380 ppm), and liquid phase residence time (2.8 hours), which resulted in a high conversion of the starting material with specific selectivities for the alcohol and aldehyde products. chemicalbook.com

In the selective reduction of a carboxylic acid to an alcohol via a mixed anhydride, temperature control is paramount. Maintaining the reaction at a low temperature (e.g., -15 °C) during the addition of sodium borohydride prevents over-reduction and side reactions, leading to excellent yields (95%) and purity in a very short reaction time (5-10 minutes). nih.govprepchem.com Similarly, in the preparation of fluorobenzonitriles, the amount of solvent and the reaction temperature (80-220 °C) are carefully controlled to drive the reaction to completion, with yields as high as 80% being reported after optimization. google.com

The table below presents an example of optimized reaction conditions from a study on a similar compound.

Table 3: Case Study on Optimization of Fluorobenzyl Alcohol Synthesis via Catalytic Oxidation chemicalbook.com

| Parameter | Value | Outcome |

|---|---|---|

| Oxidation Reactor | ||

| Temperature | 186 °C | High reaction rate |

| Pressure | 1.8 MPa | Maintains liquid phase, enhances gas solubility |

| Catalyst Conc. | 380 ppm | Efficient conversion |

| Residence Time | 2.8 h | Optimal for conversion |

| Hydrolysis Reactor | ||

| Temperature | 145 °C | Promotes hydrolysis of intermediates |

| Pressure | 1.2 MPa | Controlled reaction environment |

| System Output | ||

| Conversion | 95.8% | High efficiency |

| Selectivity (Alcohol) | 43.1% | Specific product formation |

| Selectivity (Aldehyde) | 51.8% | Co-product formation |

Exploration of Novel and Greener Synthetic Pathways for Fluorinated Benzyl Alcohols

The development of environmentally benign and efficient methods for the synthesis of fluorinated benzyl alcohols, including this compound, is a significant focus in contemporary organic chemistry. The drive towards greener synthesis is motivated by the need to minimize hazardous waste, reduce energy consumption, and utilize safer reagents. Traditional methods often rely on harsh reaction conditions, stoichiometric amounts of hazardous reagents, and multi-step procedures that generate significant waste. In contrast, modern approaches prioritize atom economy, catalytic processes, and the use of renewable resources and non-toxic solvents.

Recent research has explored several innovative strategies to achieve these goals. These include the development of novel catalytic systems, the use of alternative energy sources like visible light, and the design of transition-metal-free reactions. These advancements not only offer environmental benefits but also often provide higher yields and selectivities.

One promising area is the use of earth-abundant and non-toxic metal catalysts. For instance, iron chlorides have been successfully employed as catalysts for the etherification of benzyl alcohols in green, recyclable solvents like propylene (B89431) carbonate. acs.orgnih.gov This method provides a safer and more sustainable alternative to traditional processes that might use more toxic catalysts or solvents. The reaction conditions are relatively mild, and the catalyst and solvent can be recycled, which aligns with the principles of green chemistry. nih.gov

Another significant advancement is the development of transition-metal-free synthetic routes. Researchers have developed a method for the radical coupling of aromatic alcohols that does not require a transition-metal catalyst. chalmers.seresearchgate.net This process utilizes a simple base, which can also act as a radical initiator, to facilitate the formation of carbon-carbon bonds. chalmers.seresearchgate.net Such methods are highly desirable as they avoid the use of expensive and potentially toxic heavy metals.

Furthermore, visible-light photocatalysis has emerged as a powerful tool for green synthesis. This technique uses light as a clean and abundant energy source to drive chemical reactions. For example, the deoxyfluorination of benzyl alcohols has been achieved using sulfur hexafluoride (SF₆) as a fluorinating agent under visible light irradiation with a photocatalyst. rsc.org This method is notable for its use of a potent greenhouse gas as a reagent, thereby contributing to its degradation and utilization. rsc.org

The following table summarizes key findings from recent studies on greener synthetic pathways for substituted benzyl alcohols, highlighting the diversity of approaches being explored.

| Catalyst/Reagent | Substrate | Product | Solvent | Yield (%) | Reference |

| FeCl₃·6H₂O | Benzyl alcohol | Dibenzyl ether | Propylene Carbonate | 91 | acs.org |

| FeCl₃·6H₂O | 4-Fluorobenzyl alcohol | Bis(4-fluorobenzyl) ether | Propylene Carbonate | 88 | acs.org |

| t-BuONa | 1-Phenylethanol and Benzyl alcohol | 1,3-Diphenylpropan-1-ol | Toluene | 95 | chalmers.seresearchgate.net |

| 4CzIPN (Photocatalyst) / SF₆ | Benzyl alcohol | Benzyl fluoride (B91410) | - | - | rsc.org |

These examples underscore the significant progress being made in the development of sustainable synthetic methods for fluorinated benzyl alcohols and their derivatives. The ongoing exploration of novel catalysts, reaction conditions, and energy sources continues to pave the way for more efficient and environmentally responsible chemical manufacturing.

Advanced Spectroscopic and Computational Characterization of 4 Chloro 3 Fluorobenzyl Alcohol and Analogues

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-Chloro-3-fluorobenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the molecular framework, electronic environment of the nuclei, and conformational preferences.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the hydroxymethyl group. The coupling patterns between adjacent protons would confirm their relative positions on the benzene (B151609) ring. The methylene (B1212753) protons of the -CH₂OH group would appear as a distinct signal, the multiplicity of which would depend on coupling to the hydroxyl proton, a process that can be influenced by the choice of solvent and the presence of moisture.

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbons directly bonded to the electronegative halogen atoms would exhibit characteristic downfield shifts. The chemical shift of the benzylic carbon would also be a key indicator of the electronic environment.

Furthermore, ¹⁹F NMR is a powerful technique for studying fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment. In this compound, the fluorine nucleus would couple with neighboring protons, providing additional structural information through the analysis of these coupling constants.

Conformational analysis of substituted benzyl (B1604629) alcohols can also be aided by NMR techniques. The rotational preference of the -CH₂OH group relative to the aromatic ring can be investigated by studying the molecule at low temperatures, where the rotation may be slowed, potentially allowing for the observation of distinct conformers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₂ | 7.35 | - |

| H₅ | 7.15 | - |

| H₆ | 7.40 | - |

| CH₂ | 4.60 | 63.5 |

| OH | Variable | - |

| C₁ | - | 139.0 |

| C₂ | - | 115.0 (d, JCF) |

| C₃ | - | 158.0 (d, JCF) |

| C₄ | - | 122.0 |

| C₅ | - | 130.0 |

| C₆ | - | 128.0 |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the vibrational modes of a molecule, which are directly related to its structure and bonding. uni.lu

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. The O-H stretching vibration of the alcohol group would appear as a broad band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide insights into the extent of intermolecular hydrogen bonding in the sample.

The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the CH₂ group would show symmetric and asymmetric stretching vibrations below 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR. For instance, non-polar bonds often give rise to strong Raman signals, making it a useful technique for observing the C-C and C-H vibrations of the aromatic ring.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges and the actual values may vary.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Stretch | 1400-1600 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method would provide definitive information about its solid-state structure.

The analysis of the diffraction pattern would yield the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice. This information allows for the precise determination of bond lengths, bond angles, and torsion angles. For this compound, this would include the C-Cl, C-F, C-O, and C-C bond lengths, as well as the angles around the sp² hybridized carbons of the benzene ring and the sp³ hybridized benzylic carbon.

Furthermore, single crystal X-ray diffraction reveals the nature of intermolecular interactions in the solid state. Of particular interest would be the hydrogen bonding network formed by the hydroxyl groups of adjacent molecules. The O-H···O hydrogen bond distances and angles would be accurately determined. Other non-covalent interactions, such as halogen bonding (C-Cl···O or C-F···O) and π-π stacking between the aromatic rings, could also be identified and characterized. This detailed structural information is crucial for understanding the physical properties of the solid material.

Quantum Chemical Computations (e.g., Density Functional Theory, Ab Initio Methods) for Molecular Characterization

Quantum chemical computations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful theoretical tools that complement experimental techniques by providing detailed insights into the electronic structure and properties of molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) Analysis

The electronic structure of this compound can be investigated using DFT calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that indicates the chemical stability of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO is likely to be distributed over the aromatic ring with contributions from the anti-bonding orbitals.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. NBO analysis can be used to calculate the natural atomic charges, which reflect the electron distribution in the molecule. It also allows for the study of hyperconjugative interactions, such as the delocalization of electron density from bonding orbitals to anti-bonding orbitals. These interactions contribute to the stability of the molecule and can influence its conformational preferences.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the significant advantages of quantum chemical computations is the ability to predict spectroscopic parameters. For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies (FTIR and Raman). These predicted values can then be compared with the experimental data. A good agreement between the calculated and experimental spectra provides a strong validation of the computed molecular geometry and electronic structure. Discrepancies between the predicted and experimental data can often be informative, highlighting the effects of the solvent or intermolecular interactions that are not fully accounted for in the gas-phase calculations.

Conformational Analysis and Energy Landscape Studies

Quantum chemical methods are particularly well-suited for studying the conformational preferences of flexible molecules like this compound. The rotation of the -CH₂OH group around the C-C bond connecting it to the benzene ring leads to different conformers. By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the relevant dihedral angle, the most stable conformations can be identified.

For substituted benzyl alcohols, the relative orientation of the hydroxyl group with respect to the substituents on the ring is of interest. In the case of this compound, intramolecular interactions, such as a weak hydrogen bond between the hydroxyl proton and the fluorine atom, could potentially influence the conformational landscape. The energy differences between the various stable conformers and the energy barriers for their interconversion can be calculated, providing a detailed understanding of the molecule's dynamic behavior. Studies on analogous fluorinated benzyl alcohols have shown that intramolecular hydrogen bonding can significantly influence the conformational preferences.

Molecular Electrostatic Potential Mapping for Reactive Site Prediction and Intermolecular Interactions

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents and for understanding intermolecular interactions, such as hydrogen bonding. theaic.org The MEP surface is mapped onto the electron density, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, the MEP map would be significantly influenced by the presence of the electronegative chlorine and fluorine atoms, as well as the hydroxyl group. By analogy with other halogenated benzyl alcohols, such as 2,6-dichlorobenzyl alcohol, it can be predicted that the most negative potential (red region) would be concentrated around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic attack and a strong hydrogen bond acceptor. theaic.org The aromatic ring, along with the chlorine and methylene group, would also exhibit a degree of negative potential. theaic.org Conversely, the most positive potential (blue region) would be located on the hydrogen atom of the hydroxyl group, identifying it as the principal site for nucleophilic attack and as a hydrogen bond donor. theaic.org

The presence of both chlorine and fluorine atoms on the benzene ring introduces a complex electronic landscape. Both halogens are highly electronegative and would withdraw electron density from the ring. This withdrawal would influence the reactivity of the aromatic system itself. The precise location of the electron-rich and electron-poor regions on the ring would depend on the interplay between the inductive effects of the halogens and the resonance effects with the aromatic π-system. This detailed mapping allows for a nuanced prediction of how this compound will interact with other molecules, for instance, in a biological receptor site or in a crystal lattice. bohrium.comnih.gov

Table 1: Predicted Reactive Sites in this compound based on MEP Analysis

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Hydroxyl Oxygen | Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Hydroxyl Hydrogen | Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic Ring | Varied (influenced by halogens) | Susceptible to specific electrophilic/nucleophilic interactions |

| Chlorine Atom | Negative | Potential for halogen bonding interactions |

| Fluorine Atom | Negative | Potential for hydrogen bonding interactions |

Molecular Dynamics Simulations for Investigating Conformational Dynamics and Solution Behavior

Molecular dynamics (MD) simulations provide a powerful avenue for exploring the conformational landscape and dynamic behavior of molecules in different environments, such as in solution. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations, the energy barriers between them, and the influence of the solvent on its structure and dynamics.

The conformational flexibility of benzyl alcohol and its derivatives is primarily governed by the rotation around the C-C bond connecting the phenyl ring and the methylene group, and the C-O bond of the alcohol moiety. rsc.orgresearchgate.net For substituted benzyl alcohols, the presence of halogen atoms can introduce specific intramolecular interactions, such as hydrogen bonds between the hydroxyl group and the halogen, which can stabilize certain conformations. rsc.org In the case of this compound, the fluorine atom at the 3-position is ortho to the benzyl group, making an intramolecular O-H···F hydrogen bond possible, which would influence the conformational preferences.

MD simulations of benzyl alcohol in solution have shown that the orientation of the aromatic ring and the dynamics of the hydroxyl group are sensitive to the solvent environment. nih.gov The formation of intermolecular hydrogen bonds with solvent molecules can compete with intramolecular interactions, leading to a dynamic equilibrium of different conformers. In a polar solvent, the hydroxyl group of this compound would be expected to form hydrogen bonds with the solvent, which could affect the stability of any intramolecular hydrogen bonds involving the fluorine atom. The simulations can quantify the residence time of solvent molecules around the solute and the lifetime of these hydrogen bonds.

Furthermore, MD simulations can provide insights into the aggregation behavior of this compound in solution. The interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces, all of which are influenced by the chloro and fluoro substituents, will dictate how the molecules self-associate. brainly.com Understanding this solution behavior is critical for applications where the compound is used in a liquid phase.

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Description | Predicted Outcome for this compound |

| Dihedral Angle Distribution | Population of different rotational isomers (conformers). | Bimodal or multimodal distribution indicating multiple stable conformations, potentially influenced by intramolecular O-H···F hydrogen bonding. |

| Radial Distribution Function | Probability of finding solvent molecules at a certain distance from the solute. | Peaks indicating strong solvation shells around the hydroxyl group and halogen atoms. |

| Hydrogen Bond Analysis | Number and lifetime of intra- and intermolecular hydrogen bonds. | A dynamic equilibrium between intramolecular O-H···F bonds and intermolecular hydrogen bonds with the solvent. |

| Rotational Correlation Time | Time scale of molecular tumbling in solution. | Influenced by the size, shape, and specific interactions with the solvent. |

Investigation of Nonlinear Optical Properties and Their Structure-Property Relationships

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in frequency conversion and optical switching. dtic.mil Organic molecules, particularly those with a conjugated π-electron system and donor-acceptor groups, can exhibit significant NLO responses. The key parameters characterizing the NLO properties of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second and third-order NLO effects, respectively.

The NLO properties of this compound arise from the electronic structure of the substituted benzene ring. The benzyl alcohol moiety (–CH₂OH) can act as a weak electron-donating group, while the chlorine and fluorine atoms are electron-withdrawing groups. This donor-acceptor-like substitution pattern on the benzene ring can lead to an asymmetric charge distribution and enhance the molecule's NLO response. researchgate.net The extent of this enhancement is closely tied to the degree of intramolecular charge transfer (ICT) from the donor to the acceptor parts of the molecule through the π-conjugated system. researchgate.net

Computational studies on similar substituted benzenes have shown that the magnitude of the first hyperpolarizability is sensitive to the nature and position of the substituents. materialsciencejournal.org For this compound, the combined electron-withdrawing strength of the chlorine and fluorine atoms would be a critical factor. The introduction of fluorine atoms has been shown to impact the NLO coefficient (β) in some benzene derivatives. nih.gov

The relationship between molecular structure and NLO properties is a key area of research. njit.edu For instance, the calculated first hyperpolarizability of 2,6-dichlorobenzyl alcohol is reported to be 0.588×10⁻³⁰ esu, which is significantly higher than that of the standard NLO material urea (B33335) (0.13 ×10⁻³⁰ esu). theaic.org This suggests that halogenated benzyl alcohols can be promising candidates for NLO applications. The specific arrangement of the chloro and fluoro substituents in this compound would lead to a unique NLO response, which can be predicted and analyzed through quantum chemical calculations.

Table 3: Comparison of Calculated First Hyperpolarizability (β) for Related Compounds

| Compound | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Reference |

| Urea | 0.13 | theaic.org |

| 1-chloroethyl Benzene | 1.56 | materialsciencejournal.org |

| 2,6-dichlorobenzyl alcohol | 0.588 | theaic.org |

| This compound | Predicted to be significant | - |

Applications of 4 Chloro 3 Fluorobenzyl Alcohol As a Building Block in Complex Chemical Synthesis

Role in Medicinal Chemistry and Pharmaceutical Synthesis

The halogenated benzyl (B1604629) alcohol motif is a valuable component in the design of new therapeutic agents. The presence of both chlorine and fluorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making 4-chloro-3-fluorobenzyl alcohol a sought-after precursor in drug discovery and development.

This compound is a key building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs) and advanced drug intermediates. Its utility stems from the reactivity of the benzylic alcohol group, which can be readily converted into other functional groups such as halides, ethers, and esters. These transformations are fundamental steps in constructing more complex molecular architectures. For instance, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo substitution reactions to introduce new functionalities. The specific halogenation pattern of the aromatic ring is often crucial for the final biological activity of the target API.

| Intermediate Type | Synthetic Transformation | Relevance to API Synthesis |

| Benzyl Halides | Substitution of the hydroxyl group with a halogen (e.g., bromine, chlorine) | Enables subsequent nucleophilic substitution reactions to build the core structure of the API. |

| Benzyl Ethers | Etherification with various alcohols or phenols | Introduces diverse side chains and modulates the pharmacokinetic properties of the final compound. |

| Benzyl Esters | Esterification with carboxylic acids | Can be used as protecting groups or to form prodrugs that enhance bioavailability. |

| Benzaldehydes/Benzoic Acids | Oxidation of the alcohol | Provides a carbonyl group for further elaboration through reactions like reductive amination or amide bond formation. |

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a significant role in immune tolerance and is a key target in cancer immunotherapy. Inhibitors of IDO can help to restore the immune system's ability to recognize and attack cancer cells. Research has shown that this compound can be a precursor in the synthesis of certain IDO inhibitors. The specific substitution pattern of this alcohol is incorporated into the final inhibitor molecule, where it can contribute to the necessary binding interactions with the active site of the IDO enzyme. The synthesis often involves the conversion of the benzyl alcohol to a more reactive intermediate, such as a benzyl bromide, which is then used to alkylate a core heterocyclic scaffold common in many IDO inhibitors.

The 4-chloro-3-fluorobenzyl moiety is found in various compounds investigated for their potential as anti-cancer and anti-inflammatory agents. In the context of anti-cancer research, this structural unit can be incorporated into molecules designed to inhibit specific enzymes or receptors involved in tumor growth and proliferation, such as tyrosine kinases. beilstein-journals.org For example, derivatives of 4-anilinoquinazolines, which can be synthesized from precursors related to this compound, have shown promise as antitumor agents. beilstein-journals.org Similarly, in the development of anti-inflammatory drugs, this building block can be used to synthesize molecules that target inflammatory pathways. The presence of the halogen atoms can enhance the potency and metabolic stability of these potential therapeutic agents. dntb.gov.ua

The development of new treatments for neurological disorders is an active area of research, and novel chemical entities are constantly being explored. nih.gov While direct synthesis of specific approved drugs for neurological disorders using this compound is not prominently documented, the principles of medicinal chemistry suggest its potential utility. The lipophilicity imparted by the halogen atoms can be advantageous for compounds that need to cross the blood-brain barrier to exert their effects in the central nervous system. This building block could be used to create libraries of compounds for screening against various neurological targets.

Utilization in Agrochemical Development and Synthesis

The introduction of fluorine and chlorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals. researchgate.netnih.gov These halogens can significantly enhance the efficacy, selectivity, and environmental persistence of herbicides and fungicides.

This compound serves as a valuable intermediate in the synthesis of certain herbicides and fungicides. The specific halogenation pattern is often key to the biological activity of the final product. For example, this alcohol can be a precursor to herbicidal compounds that act by inhibiting specific plant enzymes. Similarly, in the development of fungicides, the 4-chloro-3-fluorobenzyl group can be part of a molecule designed to disrupt fungal cell processes. Research in this area has led to the development of potent agrochemicals. For instance, certain pyridazine (B1198779) and isoxazole (B147169) derivatives, which can be synthesized from halogenated benzyl precursors, have demonstrated significant herbicidal activity. acs.orgacs.org Furthermore, ester derivatives of halogenated benzyl alcohols have been investigated as novel antifungal agents that target enzymes like succinate (B1194679) dehydrogenase. nih.gov

| Agrochemical Class | Mode of Action (Example) | Role of 4-Chloro-3-fluorobenzyl Moiety |

| Herbicides | Inhibition of plant-specific enzymes (e.g., in amino acid or lipid biosynthesis) | Contributes to the overall molecular shape and electronic properties required for binding to the target enzyme. |

| Fungicides | Disruption of fungal cell membrane integrity or key metabolic pathways (e.g., respiration) | Enhances the antifungal activity and can influence the spectrum of controlled pathogens. |

Application in Materials Science and Polymer Chemistry

The utility of halogenated benzyl alcohols, such as 4-chlorobenzyl alcohol, has been noted in applications including their use as solvents or auxiliary agents for dyes, fibers, and paints. google.comchemicalbook.com However, based on currently available scientific literature and patent databases, the specific incorporation of this compound as a monomer or direct intermediate for the synthesis of advanced polymers and resins is not well-documented. While its structural features—a reactive hydroxyl group and a halogenated aromatic ring—theoretically allow for its potential use in creating polyesters, polyethers, or specialty resins with modified properties like flame retardancy or altered refractive indices, specific examples or dedicated research into this application are not prominent in public-domain sources.

Strategic Intermediate in Fine Chemical Synthesis and Specialty Chemicals

The primary and most significant application of this compound is its role as a strategic intermediate in the multi-step synthesis of high-value fine and specialty chemicals. Its distinct substitution pattern on the benzene (B151609) ring makes it a valuable building block for introducing a 4-chloro-3-fluorophenylmethyl moiety into larger, more complex molecules. This is particularly relevant in the fields of medicinal chemistry and agrochemicals, where precise molecular architectures are required to achieve desired biological activity. google.com

The alcohol is often a precursor to other key synthons, such as 4-chloro-3-fluorobenzyl bromide or chloride. The conversion of the alcohol's hydroxyl group to a more reactive leaving group (like a halide) facilitates subsequent nucleophilic substitution reactions. This two-step approach, starting with the alcohol, is a common strategy in organic synthesis.

A notable example of its application is found in pharmaceutical research. The related derivative, 4-chloro-3-fluorobenzyl bromide, is explicitly cited as a reagent in the synthesis of piperazine-substituted pyrimidinone compounds. These compounds were investigated as inhibitors of the enzyme Stearoyl-CoA desaturase 1 (SCD1), with potential applications in the treatment of metabolic diseases such as obesity. googleapis.com The synthesis of such complex therapeutic candidates underscores the importance of this compound as a foundational starting material.

The broader class of fluorine-containing benzyl alcohols is recognized as useful for producing intermediates for pharmaceutical drugs and agricultural chemicals, highlighting the strategic value of this compound class in the fine chemicals industry. google.com

Table 1: Examples of Intermediates and Derivatives Related to this compound

| Compound/Derivative Name | CAS Number | Molecular Formula | Role/Application | Source |

| This compound | 202925-10-8 | C₇H₆ClFO | Starting material/Precursor | sigmaaldrich.com |

| 4-Chloro-3-fluorobenzyl bromide | Not explicitly listed | C₇H₅BrClF | Intermediate for synthesis of SCD1 inhibitors | googleapis.com |

| Fluorine-containing benzyl alcohols | N/A | Variable | Class of useful intermediates for pharmaceuticals and agrochemicals | google.com |

| 4-Cyano-2-fluorobenzyl alcohol | Not explicitly listed | C₈H₆FNO | Important drug intermediate (Isomer example) | google.com |

Environmental Fate and Biotransformation Studies of Halogenated Benzyl Alcohols

Mechanisms of Microbial Degradation of Fluorinated and Chlorinated Aromatics

The microbial breakdown of aromatic compounds containing halogen substituents, such as fluorine and chlorine, is a complex process governed by specific enzymatic machinery. The degradation pathway for a compound like 4-Chloro-3-fluorobenzyl alcohol, while not specifically detailed in the literature, can be inferred from studies on analogous halogenated aromatic compounds. The initial steps likely involve the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, a common theme in the metabolism of benzyl (B1604629) alcohols. mdpi.comnih.gov For instance, the degradation of benzyl alcohol by Gordonia sp. strain MTCC 4818 proceeds through benzaldehyde (B42025) and benzoic acid.

The central challenge in the degradation of halogenated aromatics is the cleavage of the carbon-halogen bond. Microorganisms have evolved several strategies to achieve this, which can be broadly categorized as occurring either before or after the cleavage of the aromatic ring. capes.gov.br

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its enzymatic cleavage particularly challenging. researchgate.net Nevertheless, some microorganisms have evolved enzymes capable of this difficult task. Similarly, the carbon-chlorine (C-Cl) bond, while weaker than the C-F bond, is also stable and its cleavage is a critical step in the degradation of chlorinated aromatics.

Mechanisms for enzymatic dehalogenation include:

Reductive Dehalogenation: This process involves the replacement of a halogen substituent with a hydrogen atom and is significant in anaerobic environments. capes.gov.br

Oxidative Dehalogenation: In this mechanism, the removal of a halogen is often coupled with the introduction of a hydroxyl group, catalyzed by oxygenases. nih.gov

Hydrolytic Dehalogenation: This involves the replacement of a halogen with a hydroxyl group from water. For example, the degradation of 4-chlorobenzoic acid by Cupriavidus sp. strain SK-3 proceeds through a hydrolytic dehalogenation to yield 4-hydroxybenzoic acid. nih.gov

The position of the halogen on the aromatic ring significantly influences the feasibility and pathway of its removal. For a molecule like this compound, the presence of two different halogens at adjacent positions presents a complex scenario for microbial enzymes.

The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. For halogenated benzyl alcohols, the initial oxidation products are the corresponding benzaldehydes and benzoic acids. Following this, dehalogenation and ring cleavage occur.

Common intermediates in the degradation of chlorinated and fluorinated aromatics include:

Halogenated Catechols: These are frequent intermediates formed by the action of dioxygenases on halogenated aromatic rings. For example, the degradation of chlorobenzene (B131634) can lead to the formation of 3-chlorocatechol. nih.gov

Halogenated Muconic Acids: Following catechol ring cleavage, halogenated muconic acids can be formed. nih.gov

Protocatechuic Acid: In some pathways, such as the degradation of 4-chlorobenzoic acid by Cupriavidus sp. strain SK-3, the intermediate 4-hydroxybenzoic acid is further hydroxylated to protocatechuic acid before ring cleavage. nih.gov

The specific intermediates in the degradation of this compound would depend on which halogen is removed first and the type of ring cleavage pathway employed by the microorganism.

Dioxygenases are a key class of enzymes in the aerobic degradation of aromatic compounds. They catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. This reaction is often the first step in destabilizing the aromatic system, preparing it for subsequent cleavage. nih.gov

Toluene dioxygenase, for example, has been shown to have activity on fluorinated compounds. It can induce defluorination through 2,3-dioxygenation, leading to the gem-elimination of fluoride (B91410) from the resulting fluorinated alcohol. nih.gov This suggests that a similar mechanism could potentially be involved in the degradation of this compound.

The table below summarizes key enzyme types involved in the degradation of halogenated aromatics and their functions.

| Enzyme Class | Function in Halogenated Aromatic Degradation | Example Substrates |

| Alcohol Dehydrogenase | Oxidation of benzyl alcohol to benzaldehyde. nih.gov | Benzyl alcohol, Substituted benzyl alcohols |

| Aldehyde Dehydrogenase | Oxidation of benzaldehyde to benzoic acid. nih.gov | Benzaldehyde, Substituted benzaldehydes |

| Dioxygenases | Incorporation of O₂ into the aromatic ring, often leading to dehalogenation and ring activation. nih.govnih.gov | Toluene, Chlorobenzene, Fluorinated benzenes |

| Dehalogenases | Catalyze the cleavage of carbon-halogen bonds through various mechanisms (reductive, oxidative, hydrolytic). capes.gov.brnih.gov | Chlorinated and fluorinated aromatic acids |

| Catechol 2,3-dioxygenase | Cleavage of the aromatic ring of catechol intermediates (meta-cleavage). nih.gov | 3-Chlorocatechol |

Assessment of Recalcitrance and Persistence of Halogenated Organic Compounds in Environmental Systems

Halogenated organic compounds are often recalcitrant, meaning they resist biodegradation and persist in the environment. capes.gov.br The number and type of halogen substituents are major factors determining their persistence. The high strength of the C-F bond, in particular, contributes to the recalcitrance of fluorinated compounds. researchgate.net

The persistence of a compound like this compound is expected to be significant due to the presence of both chlorine and fluorine on the aromatic ring. The combination of different halogens can pose a greater challenge for microbial degradation than the presence of a single type of halogen.

Factors contributing to the recalcitrance of halogenated organic compounds include:

Strength of the Carbon-Halogen Bond: The C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds.

Number and Position of Halogens: Generally, as the number of halogen substituents increases, the compound becomes more resistant to degradation.

Toxicity to Microorganisms: Some halogenated compounds or their metabolic byproducts can be toxic to the microorganisms that would otherwise degrade them.

Low Bioavailability: Poor water solubility can limit the access of microorganisms to the contaminant.

Development of Bioremediation Technologies for Fluorinated Aromatic Contaminants

Bioremediation offers an environmentally friendly and potentially cost-effective approach to cleaning up sites contaminated with halogenated aromatic compounds. nih.gov Strategies for the bioremediation of fluorinated aromatics are an active area of research and often involve:

Bioaugmentation: The introduction of specific microorganisms with known degradative capabilities to a contaminated site.

Biostimulation: The modification of the environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant.

Engineered Microbes: The use of genetically engineered microorganisms with enhanced degradative pathways.

While specific bioremediation technologies for this compound have not been developed, research on other fluorinated compounds provides a foundation. For example, the isolation of bacterial strains that can utilize fluorobenzoates as a sole carbon and energy source demonstrates the potential for bioremediation of fluorinated aromatics. nih.gov

Exploration of Analog Metabolism and "Lethal Synthesis" Phenomena in Biological Systems

The metabolism of xenobiotics by microorganisms can sometimes lead to unexpected and detrimental effects. Two such phenomena are analog metabolism and lethal synthesis.

Analog Metabolism: This occurs when a microorganism metabolizes a synthetic compound that is structurally similar to a natural substrate. The enzymes involved may have a broad substrate specificity, allowing them to act on the analog, sometimes with reduced efficiency. The biotransformation of m-fluoro-phenylalanine to m-fluoro-benzyl alcohol by an engineered enzyme cascade in E. coli is an example of analog metabolism. researchgate.netnih.gov

Lethal Synthesis: This is a process where a relatively non-toxic compound is converted into a highly toxic substance within a biological system. A classic example is the conversion of fluoroacetate (B1212596) to fluorocitrate, which then inhibits the crucial enzyme aconitase in the citric acid cycle. This blockage of a central metabolic pathway can be fatal to the organism. The potential for lethal synthesis exists with fluorinated compounds if their metabolism leads to the formation of a potent enzyme inhibitor. While there is no direct evidence of lethal synthesis from this compound, the presence of the fluorine atom warrants consideration of this possibility in its toxicological assessment.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Sustainability

The synthesis and derivatization of 4-Chloro-3-fluorobenzyl alcohol are prime candidates for optimization through novel catalytic methods. Current research into the oxidation of benzyl (B1604629) alcohols often employs dual catalysis systems, such as combining nitric acid with a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), to achieve high yields and selectivity for the corresponding aldehyde under aerobic conditions. researchgate.net Future work will likely focus on adapting these and other advanced catalytic systems to substrates like 4-chloro-3-fluorotoluene (B1349368) for the efficient production of this compound and its aldehyde.

A significant area of exploration is biocatalysis. The use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of the corresponding ketone to produce chiral alcohols is a well-established green chemistry approach. worldwidejournals.com Marine microorganisms, in particular, are a promising source of new biocatalysts that can operate under mild conditions and offer high selectivity. mdpi.com Research into developing specific enzymes, such as ketoreductases or alcohol dehydrogenases, that are effective for the synthesis of enantiomerically pure this compound could open new avenues for producing chiral pharmaceuticals. nih.gov For instance, whole-cell biotransformation has been successfully used to synthesize benzyl alcohol and its analogs, like m-fluoro-benzyl alcohol, directly from amino acid precursors in engineered E. coli. dntb.gov.ua Applying similar synthetic biology strategies could lead to sustainable, bio-based production routes.

Furthermore, photocatalysis offers innovative pathways. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohols using reagents like sulfur hexafluoride (SF₆) demonstrates a novel, green method for C-F bond formation. rsc.org While this applies to converting the alcohol to a fluoride (B91410), similar principles could be explored for other transformations, enhancing the toolkit for creating derivatives of this compound.

Integration into Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major step forward for chemical synthesis, offering superior control, safety, and scalability. vapourtec.comthieme-connect.de The synthesis of this compound and its subsequent conversion into more complex molecules are well-suited for integration into automated flow chemistry platforms.

These systems, which combine pumps, reactors, and analytical tools with intelligent software, enable high-throughput experimentation and rapid optimization of reaction conditions such as temperature, pressure, and residence time. vapourtec.com The enhanced heat and mass transfer in microreactors or packed-bed reactors are particularly beneficial for managing highly exothermic or fast reactions, which are common in the synthesis of halogenated compounds. thieme-connect.de Automated platforms can facilitate the synthesis of a library of derivatives from a common intermediate like this compound, accelerating the discovery of new molecules with desired properties. chimia.ch This approach has been successfully used to automate multi-step syntheses, demonstrating its versatility for producing complex targets like the anticonvulsant drug rufinamide (B1680269) and its derivatives. chimia.ch

Rational Design and Synthesis of Next-Generation Biologically Active Molecules

The presence of both chlorine and fluorine atoms on the benzene (B151609) ring of this compound provides a unique scaffold for medicinal chemistry. Fluorine atoms are known to enhance key properties of drug candidates, such as metabolic stability, bioavailability, and binding affinity, by altering their lipophilicity and electronic nature. rsc.org The chloro- and fluoro-substituents on this benzyl alcohol can be used to fine-tune these properties in the rational design of new therapeutic agents.

This compound is a valuable intermediate for pharmaceuticals and agricultural chemicals. worldwidejournals.comgoogle.com Future research will focus on using it as a starting material to create a diverse range of biologically active molecules. For example, related fluorinated benzyl ether derivatives have been developed as protecting groups in the complex synthesis of carbohydrates like β-mannopyranosides, demonstrating their utility in building intricate molecular architectures. nih.govnih.gov By strategically incorporating the 4-chloro-3-fluorobenzyl moiety into new chemical entities, researchers can explore its influence on biological targets and develop next-generation drugs.

Development of Advanced Materials Incorporating Fluorinated Benzyl Alcohol Scaffolds

The field of materials science offers significant opportunities for the application of fluorinated building blocks like this compound. Fluorinated polymers are known for their enhanced chemical stability, oxidative resistance, and low surface energies. google.com

One avenue of research involves the polymerization of benzyl alcohols to form materials like poly(phenylenemethylene). kpi.ua By using this compound as a monomer or co-monomer, novel polymers with tailored properties could be synthesized. The incorporation of fluorine and chlorine would likely impart increased thermal stability, chemical resistance, and specific surface properties to the resulting material, making it suitable for advanced coatings, membranes, or specialty plastics. The synthesis of such polymers could be adapted for industrial scale-up, offering a route to new high-performance materials. kpi.ua

Implementation of Sustainable and Green Chemistry Methodologies for Industrial Scale-Up

The principles of green and sustainable chemistry are becoming increasingly critical for industrial chemical production. beilstein-journals.orgwiley-vch.denih.gov Future efforts to scale up the production of this compound and its derivatives will heavily emphasize these principles. This involves designing processes that minimize waste, reduce energy consumption, and use less hazardous materials. beilstein-journals.orgresearchgate.net

Key strategies include the use of catalysis to replace stoichiometric reagents, the adoption of safer solvents (or solvent-free conditions), and the utilization of renewable feedstocks. researchgate.net Biocatalytic routes, as mentioned earlier, are a cornerstone of this approach, offering a way to produce complex molecules like benzyl alcohol from sustainable sources under mild, environmentally friendly conditions. mdpi.com

Furthermore, process intensification through technologies like flow chemistry is a crucial element of green industrial scale-up. wiley-vch.de Continuous manufacturing reduces reactor size, improves safety, and can lead to higher yields and purity, thereby minimizing downstream processing and waste generation. thieme-connect.de Integrating these green chemistry and engineering principles will be essential for the development of economically viable and environmentally responsible industrial processes for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-3-fluorobenzyl alcohol, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves halogenation and reduction steps. For example, starting with a benzyl chloride precursor, fluorination at the meta-position can be achieved using KF or CsF under anhydrous conditions at 80–100°C . Reduction of the corresponding aldehyde (e.g., 4-chloro-3-fluorobenzaldehyde) with NaBH₄ or LiAlH₄ in THF/EtOH at 0–25°C is critical for alcohol formation. Reaction parameters like solvent polarity (e.g., DMF vs. THF) and temperature control are essential to minimize side reactions such as over-reduction or dehalogenation .

Q. What purification techniques ensure high purity (>98%) for this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization from toluene or dichloromethane/hexane mixtures is recommended for large-scale purification. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS ensures ≥98% purity .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic analyses:

- ¹H/¹³C NMR : Look for characteristic benzyl alcohol peaks (δ ~4.6 ppm for -CH₂OH) and substituent-induced shifts (Cl and F cause deshielding at adjacent carbons) .

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 160.5 (C₇H₅ClFO) .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents modulate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C3 increases the electrophilicity of the benzyl carbon, facilitating nucleophilic substitutions (e.g., Mitsunobu reactions). Chlorine at C4 contributes to steric hindrance but stabilizes intermediates via resonance. Comparative studies with 3-fluoro-4-methylbenzyl alcohol show fluorine’s stronger inductive effect dominates over chlorine’s mesomeric contributions in SNAr reactions .

Q. What computational models predict the solubility and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model solvation energies in polar aprotic solvents (e.g., DMSO). Molecular dynamics simulations predict aggregation tendencies in aqueous solutions due to hydrophobic Cl/F substituents. Thermogravimetric analysis (TGA) data (e.g., decomposition onset at ~200°C) aligns with computed bond dissociation energies .

Q. How can contradictory data on fluorination efficiency in synthesis be resolved?

- Methodological Answer : Discrepancies in fluorination yields (e.g., 60–85%) often stem from trace moisture or catalyst loading. Systematic optimization using Design of Experiments (DoE) identifies optimal conditions:

- Catalyst: KF with 18-crown-6 (1.2 equiv) in DMF at 90°C.

- Moisture control: Molecular sieves (3Å) reduce hydrolysis side reactions.

Validation via in situ FTIR monitors F⁻ consumption .

Q. What are the implications of thermal stability data for safe handling and long-term storage?

- Methodological Answer : Differential Scanning Calorimetry (DSC) shows exothermic decomposition above 200°C. Storage at 2–8°C in amber vials under nitrogen minimizes degradation. Avoid contact with oxidizing agents (e.g., HNO₃), as Cl/F substituents increase susceptibility to radical chain reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.